Technical Whitepaper: Structural Elucidation, Synthesis, and Bioconjugation of Benzene, 1,2,4-trifluoro-3-isothiocyanato- (9CI)
Technical Whitepaper: Structural Elucidation, Synthesis, and Bioconjugation of Benzene, 1,2,4-trifluoro-3-isothiocyanato- (9CI)
Executive Summary
In the landscape of modern drug development and bioconjugation, fluorinated isothiocyanates represent a highly specialized class of electrophilic building blocks. Benzene, 1,2,4-trifluoro-3-isothiocyanato- (9CI) is a uniquely substituted aromatic compound that leverages the strong electron-withdrawing properties of fluorine to modulate the reactivity of its isothiocyanate (-N=C=S) moiety. This in-depth technical guide provides a comprehensive analysis of its structural identity, a self-validating synthetic protocol avoiding highly toxic traditional reagents, and its mechanistic application in amine-reactive bioconjugation workflows.
Chemical Identity & Structural Elucidation
The systematic 9CI (Ninth Collective Index) nomenclature, Benzene, 1,2,4-trifluoro-3-isothiocyanato- , dictates a benzene ring where the isothiocyanate group is positioned at C3, flanked by fluorine atoms at C2 and C4, with a third fluorine at C1[1]. In standard IUPAC nomenclature for functionalized benzenes, where the principal functional group (-NCS) dictates the C1 position, this molecule is synonymous with 2,3,6-trifluorophenyl isothiocyanate .
The strategic placement of three highly electronegative fluorine atoms exerts a strong inductive pull (-I effect), significantly increasing the partial positive charge ( δ+ ) on the central carbon of the isothiocyanate group. This topological arrangement makes the compound an exceptionally potent electrophile compared to non-fluorinated analogs.
Physicochemical Data Presentation
The following table summarizes the core quantitative data for this compound, essential for calculating reaction stoichiometry and predicting pharmacokinetic behavior[1].
| Property | Value |
| Systematic Name (9CI) | Benzene, 1,2,4-trifluoro-3-isothiocyanato- |
| Common Synonym | 2,3,6-Trifluorophenyl isothiocyanate |
| CAS Registry Number | 362690-54-8 |
| Molecular Formula | C₇H₂F₃NS |
| Molecular Weight | 189.16 g/mol |
| Exact Mass | 188.986 g/mol |
| Topological Polar Surface Area (TPSA) | 44.45 Ų |
| LogP (Predicted Lipophilicity) | 2.84 |
Synthesis Methodology: A Self-Validating Protocol
Historically, the synthesis of aryl isothiocyanates relied heavily on thiophosgene (CSCl₂), a highly toxic and corrosive reagent[2]. To align with modern green chemistry and safety standards, the following protocol utilizes a highly efficient, one-pot desulfurylation of a dithiocarbamate intermediate using 2,4,6-trichloro-1,3,5-triazine (TCT)[2].
Causality Behind Experimental Choices
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Aqueous K₂CO₃ / DMF Solvent System: The mild base ensures the starting amine (2,3,6-trifluoroaniline) remains unprotonated and sufficiently nucleophilic to attack carbon disulfide (CS₂).
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TCT as a Desulfurylating Agent: TCT acts as a mild, shelf-stable electrophile that selectively activates the dithiocarbamate intermediate for desulfurylation at 0 °C, avoiding the hazardous byproducts associated with thiophosgene[2].
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Biphasic Extraction (CH₂Cl₂): Sequesters the highly reactive isothiocyanate product immediately upon formation, preventing unwanted aqueous hydrolysis.
Step-by-Step Experimental Workflow
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Dithiocarbamate Formation: Add 1.2 equivalents of CS₂ to a solution containing 1.0 equivalent of 2,3,6-trifluoroaniline and 2.0 equivalents of K₂CO₃ dissolved in a 4:1 mixture of H₂O/DMF.
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Incubation: Stir the mixture at 40 °C for 4 hours.
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Self-Validation Checkpoint 1: Analyze via HPLC. The reaction must show >95% conversion of the starting amine to the highly polar dithiocarbamate salt before proceeding.
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Desulfurylation: Cool the reaction vessel to 0 °C. Dropwise, add a solution of 0.5 equivalents of TCT dissolved in CH₂Cl₂ over 30 minutes.
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Isolation: Stir for an additional 1 hour at 0 °C. Separate the organic CH₂Cl₂ layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Final Validation:
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Self-Validation Checkpoint 2: Perform FT-IR spectroscopy on the purified isolate. A successful synthesis is definitively confirmed by the appearance of a strong, broad absorption band at ~2079–2100 cm⁻¹ , corresponding to the antisymmetric -N=C=S stretch[2].
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Fig 1: One-pot synthesis workflow of 1,2,4-trifluoro-3-isothiocyanatobenzene avoiding thiophosgene.
Bioconjugation & Mechanistic Workflows
In drug development, isothiocyanates are premier amine-reactive crosslinkers used to conjugate small molecules to proteins, antibodies, or peptide scaffolds[3][4]. Benzene, 1,2,4-trifluoro-3-isothiocyanato- specifically targets primary amines—such as the N-terminus of polypeptide chains or the ϵ -amine side chains of lysine residues—to form highly stable thiourea bonds[3].
Mechanistic Causality
The conjugation reaction does not require a catalyst but is strictly pH-dependent. The reaction must be buffered to an alkaline pH (typically pH 9.0–11.0)[5].
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Why pH > 9? The ϵ -amino group of lysine has a pKa of ~10.5. At physiological pH (7.4), it is predominantly protonated (-NH₃⁺) and non-nucleophilic. Elevating the pH ensures a sufficient population of unprotonated primary amines (-NH₂) capable of attacking the central electrophilic carbon of the isothiocyanate[3].
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Fluorine's Role: The 2,3,6-trifluoro substitution pattern sterically shields the resulting thiourea linkage post-conjugation. In biological systems, this steric bulk can hinder enzymatic degradation, thereby increasing the in vivo half-life of the bioconjugate.
Fig 2: Mechanism of thiourea bond formation between the isothiocyanate and a primary amine.
Bioconjugation Protocol (Self-Validating)
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Preparation: Dissolve the target protein/peptide in a 0.1 M sodium bicarbonate buffer (pH 9.5). Crucial: Avoid any amine-containing buffers (e.g., Tris or glycine) as they will competitively inhibit the reaction[3].
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Conjugation: Dissolve Benzene, 1,2,4-trifluoro-3-isothiocyanato- in anhydrous DMSO (to prevent premature hydrolysis) and add it dropwise to the protein solution (10-fold molar excess of isothiocyanate).
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Incubation: Agitate gently at room temperature for 2 hours.
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Purification & Validation: Remove unreacted isothiocyanate using a size-exclusion desalting column (e.g., Sephadex G-25). Validate the conjugation efficiency via LC-MS to confirm the expected mass shift corresponding to the addition of the trifluorophenyl thiourea adduct.
References
-
LookChem. "1,2,4-trifluoro-3-isothiocyanatobenzene CAS NO.362690-54-8". LookChem Chemical Database.[Link]
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Beilstein Journal of Organic Chemistry. "A general and facile one-pot process of isothiocyanates from amines under aqueous conditions". Beilstein-Institut. [Link]
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Wiley-VCH. "A Brief Introduction to Traditional Bioconjugate Chemistry". Bioconjugate Techniques.[Link]
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ResearchGate. "Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines".[Link]
Sources
- 1. 1,2,4-trifluoro-3-isothiocyanatobenzene price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 2. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 3. 404 Not Found | AAT Bioquest [aatbio.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. researchgate.net [researchgate.net]
